Eseramine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

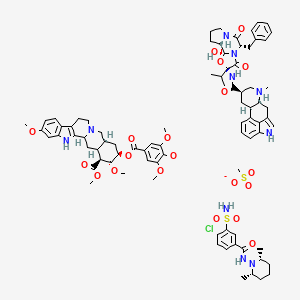

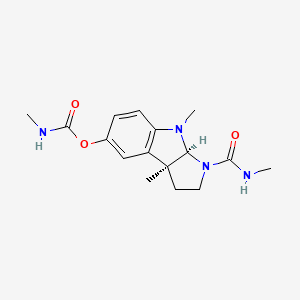

Eseramine is an alkaloid . The 1H-nmr spectrum of l-eseramine showed the presence of the C (3a)-Me group, which gave rise to a 3-proton singlet at 8.66τ .

Synthesis Analysis

Eseramine was first isolated from Calabar beans . It was detected during a two-dimensional paper chromatographic examination of an alkaloidal extract from Calabar beans . A third isolation was effected using column chromatography .Physical And Chemical Properties Analysis

Eseramine has a melting point of 238–240 °C . The melting point was determined as either 216–218 °C (Kofler block) or 240–242 °C (capillary tube), showing an interesting example of variation in melting point depending upon the conditions of its determination .Aplicaciones Científicas De Investigación

Neuroprotective Mechanisms

Eseramine has been investigated for its neuroprotective effects. A study by Chang et al. (2009) explored the mechanisms underlying the inhibitory effects of puerarin, a major isoflavonoid derived from Eseramine, on inflammatory and apoptotic responses. They found that puerarin could be a potent neuroprotective agent for focal cerebral ischemia in vivo. This effect might be mediated by inhibiting hypoxia-inducible factor-1α (HIF-1α) and tumor necrosis factor-α (TNF-α) activation, thereby reducing inflammatory responses and apoptosis formation (Chang et al., 2009).

Cardiovascular Effects

Studies on Eseramine have also focused on its impact on cardiovascular health. For instance, an acute toxicity study and effects of sesame (Sesamum radiatum) aqueous leaf extract (ESera) on rabbit's electrocardiogram showed that ESera induced negative inotrope and chronotrope actions, suggesting potential pharmacological properties for treating cardiovascular diseases (Konan et al., 2012).

Antioxidant Properties

The antioxidant properties of Eseramine are another area of interest. A study by Kasprzyk-Hordern et al. (2008) introduced ultra performance liquid chromatography–electrospray tandem mass spectrometry for determining pharmaceuticals, personal care products, and illicit drugs in surface water and wastewater, showcasing the potential of Eseramine in pharmacological research (Kasprzyk-Hordern et al., 2008).

Therapeutic Potential in Endometriosis

The therapeutic potential of Eseramine in treating endometriosis has been explored. Wang et al. (2011) found that puerarin suppressed the invasion and vascularization of endometriotic tissue stimulated by 17β-estradiol. This indicates that puerarin could be a potential drug for endometriosis treatment (Wang et al., 2011).

Electrophysiological Properties

The effect of Eseramine on electrophysiological properties has been studied as well. A research by Konan et al. (2008) on the nitric oxide pathway-mediated relaxant effect of aqueous sesame leaves extract in guinea-pig isolated aorta smooth muscle revealed that ESera caused concentration-dependent relaxations, indicating its potential use for cardiovascular disease treatments (Konan et al., 2008).

Propiedades

Número CAS |

6091-57-2 |

|---|---|

Nombre del producto |

Eseramine |

Fórmula molecular |

C16H22N4O3 |

Peso molecular |

318.37 g/mol |

Nombre IUPAC |

[(3aS,8bS)-4,8b-dimethyl-3-(methylcarbamoyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |

InChI |

InChI=1S/C16H22N4O3/c1-16-7-8-20(14(21)17-2)13(16)19(4)12-6-5-10(9-11(12)16)23-15(22)18-3/h5-6,9,13H,7-8H2,1-4H3,(H,17,21)(H,18,22)/t13-,16-/m0/s1 |

Clave InChI |

PYEMNABYODPRPP-BBRMVZONSA-N |

SMILES isomérico |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |

SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |

SMILES canónico |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

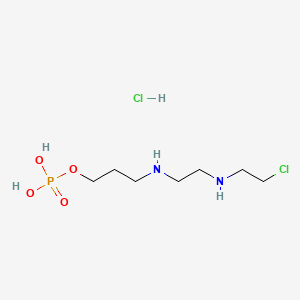

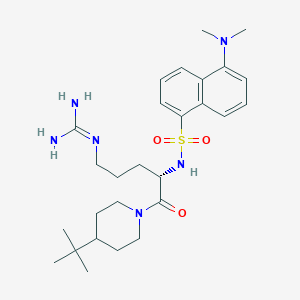

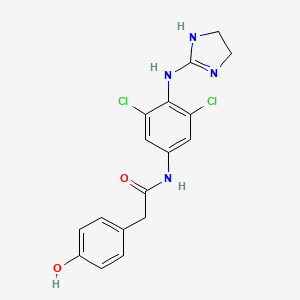

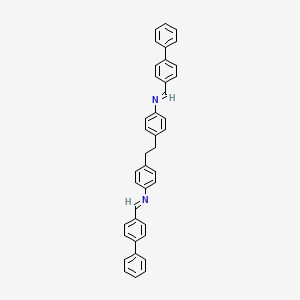

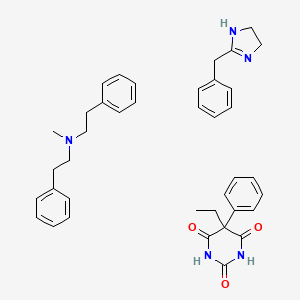

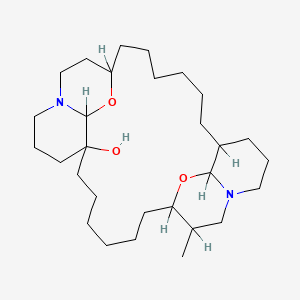

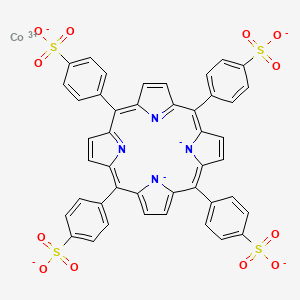

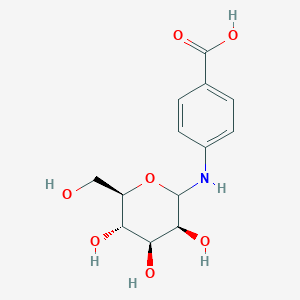

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.